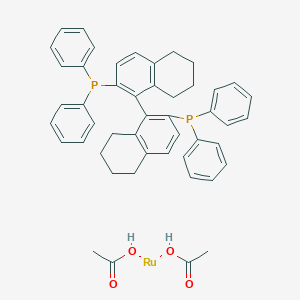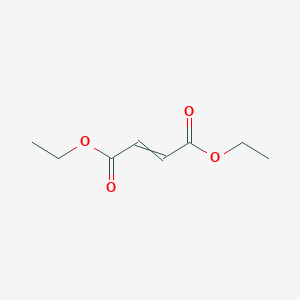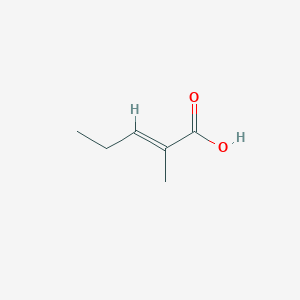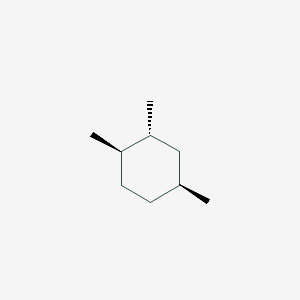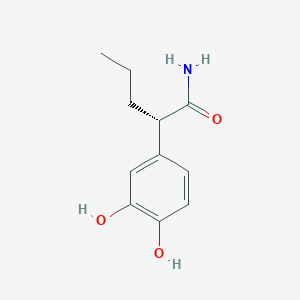
2-(3,4-Dihydroxyphenyl)valeramide, (S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-Dihydroxyphenyl)valeramide, (S)-, also known as DHVP, is a synthetic compound that belongs to the class of phenylpropanoids. DHVP has been shown to possess various biological activities and has been extensively studied for its potential use in pharmaceuticals.
Mécanisme D'action
2-(3,4-Dihydroxyphenyl)valeramide, (S)- exerts its biological activities through various mechanisms of action. It has been shown to inhibit the production of reactive oxygen species (ROS) and to scavenge free radicals, thereby exerting its antioxidant activity. 2-(3,4-Dihydroxyphenyl)valeramide, (S)- has also been shown to inhibit the activity of pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), thereby exerting its anti-inflammatory activity. 2-(3,4-Dihydroxyphenyl)valeramide, (S)- has also been shown to modulate various signaling pathways involved in neuroprotection.
Effets Biochimiques Et Physiologiques
2-(3,4-Dihydroxyphenyl)valeramide, (S)- has been shown to possess various biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx). 2-(3,4-Dihydroxyphenyl)valeramide, (S)- has also been shown to decrease the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). 2-(3,4-Dihydroxyphenyl)valeramide, (S)- has also been shown to increase the levels of neurotransmitters such as dopamine and acetylcholine, thereby exerting its neuroprotective activity.
Avantages Et Limitations Des Expériences En Laboratoire
2-(3,4-Dihydroxyphenyl)valeramide, (S)- has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its biological activities. However, 2-(3,4-Dihydroxyphenyl)valeramide, (S)- also has some limitations. Its mechanism of action is not fully understood, and further research is needed to elucidate its precise mode of action. Additionally, 2-(3,4-Dihydroxyphenyl)valeramide, (S)- has not been extensively studied in vivo, and further research is needed to determine its efficacy and safety in animal models.
Orientations Futures
There are several future directions for research on 2-(3,4-Dihydroxyphenyl)valeramide, (S)-. One potential direction is to further elucidate its mechanism of action, particularly with regard to its neuroprotective activity. Another potential direction is to study its efficacy and safety in animal models of neurodegenerative diseases. Additionally, 2-(3,4-Dihydroxyphenyl)valeramide, (S)- could be studied for its potential use in other disease states, such as cancer and cardiovascular disease.
Méthodes De Synthèse
2-(3,4-Dihydroxyphenyl)valeramide, (S)- can be synthesized through the reaction of 3,4-dihydroxyphenylacetic acid with valeric anhydride in the presence of pyridine. The product obtained is then purified through recrystallization.
Applications De Recherche Scientifique
2-(3,4-Dihydroxyphenyl)valeramide, (S)- has been extensively studied for its potential use in pharmaceuticals due to its various biological activities. It has been shown to possess antioxidant, anti-inflammatory, and neuroprotective properties. 2-(3,4-Dihydroxyphenyl)valeramide, (S)- has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Numéro CAS |
117406-76-5 |
|---|---|
Nom du produit |
2-(3,4-Dihydroxyphenyl)valeramide, (S)- |
Formule moléculaire |
C11H15NO3 |
Poids moléculaire |
209.24 g/mol |
Nom IUPAC |
(2S)-2-(3,4-dihydroxyphenyl)pentanamide |
InChI |
InChI=1S/C11H15NO3/c1-2-3-8(11(12)15)7-4-5-9(13)10(14)6-7/h4-6,8,13-14H,2-3H2,1H3,(H2,12,15)/t8-/m0/s1 |
Clé InChI |
GDXQWRJYXZXWMT-QMMMGPOBSA-N |
SMILES isomérique |
CCC[C@@H](C1=CC(=C(C=C1)O)O)C(=O)N |
SMILES |
CCCC(C1=CC(=C(C=C1)O)O)C(=O)N |
SMILES canonique |
CCCC(C1=CC(=C(C=C1)O)O)C(=O)N |
Synonymes |
Benzeneacetamide, 3,4-dihydroxy-alpha-propyl-, (S)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



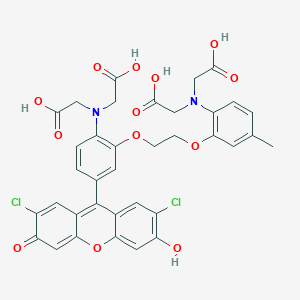
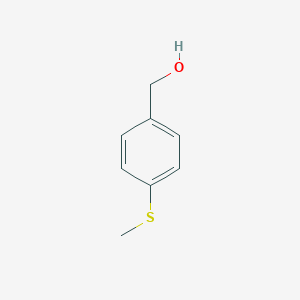
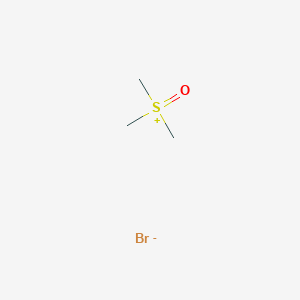
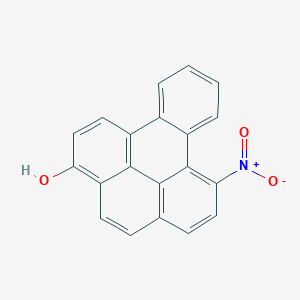
![5-(Chloromethyl)-6-methylbenzo[d][1,3]dioxole](/img/structure/B49340.png)

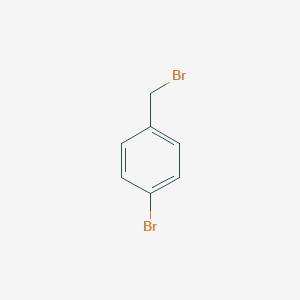
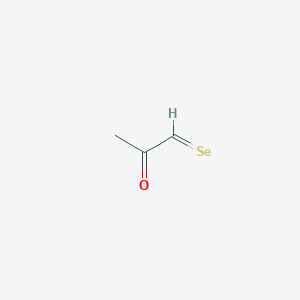
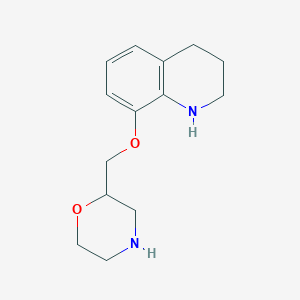
![(2R)-2-[methyl(phenylmethoxycarbonyl)amino]-3-phenylpropanoic acid](/img/structure/B49351.png)
